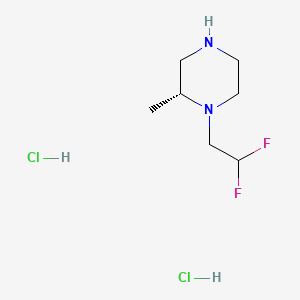![molecular formula C10H9N B13481209 2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile](/img/structure/B13481209.png)
2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound is derived from benzocyclobutene and features a nitrile group attached to the bicyclic system. Its structure and properties make it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile typically involves a multi-step process starting from benzocyclobutene. One common method includes the following steps:
Formation of the Bicyclic Core: Benzocyclobutene undergoes a series of reactions to form the bicyclic core structure.
Introduction of the Nitrile Group: The nitrile group is introduced through a reaction involving a suitable nitrile precursor and appropriate reaction conditions, such as the use of a base and a solvent like tetrahydrofuran (THF) at controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of 2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile involves its interaction with molecular targets through its nitrile group and bicyclic structure. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved. For example, the compound may act as an inhibitor or activator of certain enzymes or receptors .
類似化合物との比較
Similar Compounds
Benzocyclobutene: A precursor in the synthesis of 2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile.
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane: Another compound with a similar bicyclic structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a bicyclic core and a nitrile group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.
特性
分子式 |
C10H9N |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)acetonitrile |
InChI |
InChI=1S/C10H9N/c11-6-5-8-1-2-9-3-4-10(9)7-8/h1-2,7H,3-5H2 |
InChIキー |
FBIWBUFCPDNHGY-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C1C=CC(=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13481131.png)
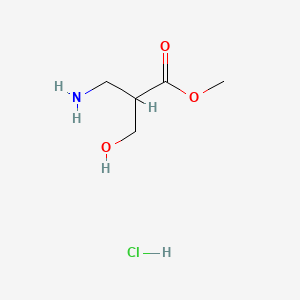

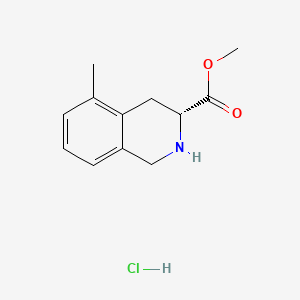
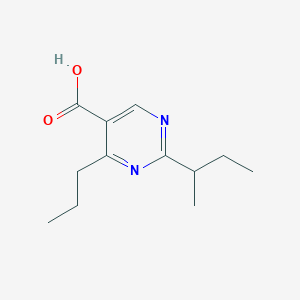
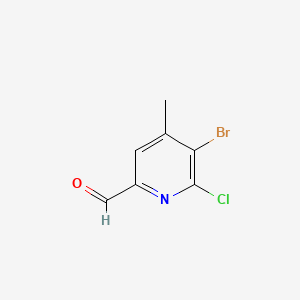

amine](/img/structure/B13481166.png)
![2-Bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13481176.png)
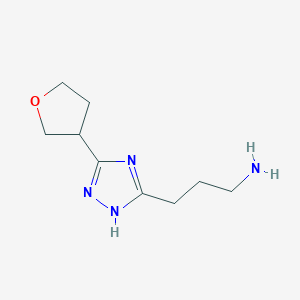
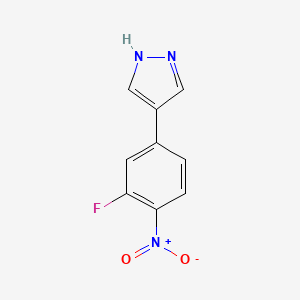
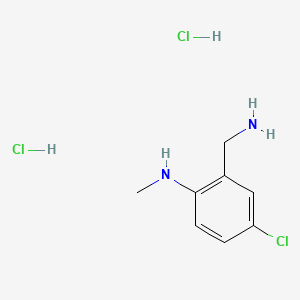
![benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate](/img/structure/B13481199.png)
